Cas no 2247108-11-6 (4-azaspiro[2.5]octane-7-carboxylic acid hydrochloride)

4-Azaspiro[2.5]octane-7-carboxylic acid hydrochloride is a bicyclic spiro compound featuring a carboxylic acid functional group and a secondary amine moiety, rendered as its hydrochloride salt for enhanced stability and solubility. This structurally unique scaffold is valuable in medicinal chemistry and drug discovery, particularly as a rigid, conformationally constrained building block for designing bioactive molecules. The spirocyclic core imparts three-dimensional diversity, potentially improving target binding selectivity and metabolic stability. The hydrochloride form ensures consistent handling and compatibility with synthetic workflows. Its applications include serving as an intermediate for pharmacologically active compounds, such as enzyme inhibitors or receptor modulators, where its fused ring system may confer favorable pharmacokinetic properties.
4-azaspiro[2.5]octane-7-carboxylic acid hydrochloride structure
2247108-11-6 structure
Product name:4-azaspiro[2.5]octane-7-carboxylic acid hydrochloride
CAS No:2247108-11-6
MF:C8H14ClNO2
MW:191.655261516571
CID:5164862

4-azaspiro[2.5]octane-7-carboxylic acid hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 4-azaspiro[2.5]octane-7-carboxylic acid hydrochloride
    • Inchi: 1S/C8H13NO2.ClH/c10-7(11)6-1-4-9-8(5-6)2-3-8;/h6,9H,1-5H2,(H,10,11);1H
    • InChI Key: PTOBFULFNWTAJP-UHFFFAOYSA-N
    • SMILES: C(C1CCNC2(CC2)C1)(=O)O.Cl

4-azaspiro[2.5]octane-7-carboxylic acid hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM559125-1g
4-Azaspiro[2.5]octane-7-carboxylic acid hydrochloride
2247108-11-6 95%+
1g
$1637 2024-07-28
Enamine
EN300-6490023-0.25g
4-azaspiro[2.5]octane-7-carboxylic acid hydrochloride
2247108-11-6 95.0%
0.25g
$503.0 2025-03-15
Enamine
EN300-6490023-0.1g
4-azaspiro[2.5]octane-7-carboxylic acid hydrochloride
2247108-11-6 95.0%
0.1g
$352.0 2025-03-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1218671-1g
4-Azaspiro[2.5]octane-7-carboxylic acid hydrochloride
2247108-11-6 98%
1g
¥14895 2023-03-11
Enamine
EN300-6490023-10.0g
4-azaspiro[2.5]octane-7-carboxylic acid hydrochloride
2247108-11-6 95.0%
10.0g
$4360.0 2025-03-15
Enamine
EN300-6490023-0.05g
4-azaspiro[2.5]octane-7-carboxylic acid hydrochloride
2247108-11-6 95.0%
0.05g
$235.0 2025-03-15
Enamine
EN300-6490023-5.0g
4-azaspiro[2.5]octane-7-carboxylic acid hydrochloride
2247108-11-6 95.0%
5.0g
$2940.0 2025-03-15
Aaron
AR028UP6-250mg
4-azaspiro[2.5]octane-7-carboxylicacidhydrochloride
2247108-11-6 95%
250mg
$717.00 2025-02-17
Aaron
AR028UP6-100mg
4-azaspiro[2.5]octane-7-carboxylicacidhydrochloride
2247108-11-6 95%
100mg
$509.00 2025-02-17
1PlusChem
1P028UGU-10g
4-azaspiro[2.5]octane-7-carboxylicacidhydrochloride
2247108-11-6 95%
10g
$5451.00 2024-05-25

Additional information on 4-azaspiro[2.5]octane-7-carboxylic acid hydrochloride

Research Briefing on 4-azaspiro[2.5]octane-7-carboxylic acid hydrochloride (CAS: 2247108-11-6)

4-azaspiro[2.5]octane-7-carboxylic acid hydrochloride (CAS: 2247108-11-6) is a novel spirocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. Recent studies have highlighted its role as a versatile building block in the synthesis of bioactive molecules, particularly in the development of central nervous system (CNS) targeting agents and enzyme inhibitors. This briefing provides an overview of the latest research advancements related to this compound, focusing on its synthetic routes, pharmacological properties, and emerging applications in drug discovery.

The structural motif of 4-azaspiro[2.5]octane-7-carboxylic acid hydrochloride features a spirocyclic scaffold, which is increasingly recognized for its ability to enhance molecular rigidity and improve binding affinity to biological targets. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient synthesis of this compound via a [3+2] cycloaddition reaction, achieving high yields and enantiomeric purity. The study further explored its utility as a precursor for the development of gamma-aminobutyric acid (GABA) receptor modulators, showcasing its potential in treating neurological disorders such as epilepsy and anxiety.

In addition to its synthetic versatility, 4-azaspiro[2.5]octane-7-carboxylic acid hydrochloride has shown promising pharmacological properties. Recent in vitro and in vivo studies have revealed its ability to cross the blood-brain barrier (BBB) efficiently, a critical attribute for CNS-targeting therapeutics. Researchers have also investigated its role as a key intermediate in the synthesis of histone deacetylase (HDAC) inhibitors, which are being explored for their anti-cancer and neuroprotective effects. A 2024 preprint on bioRxiv reported that derivatives of this compound exhibited potent HDAC6 inhibitory activity, with IC50 values in the nanomolar range.

Despite these advancements, challenges remain in optimizing the pharmacokinetic and safety profiles of 4-azaspiro[2.5]octane-7-carboxylic acid hydrochloride derivatives. Current research efforts are focused on structure-activity relationship (SAR) studies to identify modifications that enhance selectivity and reduce off-target effects. Collaborative initiatives between academic institutions and pharmaceutical companies are underway to accelerate the translation of these findings into clinical candidates. The compound's growing prominence in drug discovery underscores its potential to address unmet medical needs in CNS disorders and oncology.

In conclusion, 4-azaspiro[2.5]octane-7-carboxylic acid hydrochloride represents a promising scaffold in medicinal chemistry, with recent studies highlighting its synthetic accessibility and diverse therapeutic applications. Ongoing research aims to further elucidate its mechanistic underpinnings and expand its utility in targeted drug design. As the field progresses, this compound is poised to play a pivotal role in the development of next-generation therapeutics.

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